N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
CAS No.: 1021255-00-4
Cat. No.: VC8434159
Molecular Formula: C21H14ClF3N4OS
Molecular Weight: 462.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021255-00-4 |
|---|---|
| Molecular Formula | C21H14ClF3N4OS |
| Molecular Weight | 462.9 g/mol |
| IUPAC Name | N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C21H14ClF3N4OS/c22-14-6-7-16(15(10-14)21(23,24)25)27-19(30)12-31-20-18-11-17(13-4-2-1-3-5-13)28-29(18)9-8-26-20/h1-11H,12H2,(H,27,30) |
| Standard InChI Key | FIYRKEFVSIFAAD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F |
Introduction
Synthesis
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide typically involves:
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Preparation of the Intermediate:
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The precursor pyrazolo[1,5-a]pyrazine derivatives are synthesized by cyclization reactions involving hydrazines and α-diketones under acidic or basic conditions.
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The trifluoromethylated aromatic amine is prepared separately through halogenation or nucleophilic substitution reactions.
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Thioacetamide Formation:
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The intermediate is reacted with chloroacetyl chloride in the presence of a base to form a chloroacetamide derivative.
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A thiolation step introduces the sulfur group by reacting with thiourea or other sulfur-containing reagents.
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Coupling Reaction:
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The final step involves coupling the pyrazolo[1,5-a]pyrazine derivative with the thioacetamide intermediate under controlled conditions.
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Medicinal Chemistry
This compound is being explored for its potential as:
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Anti-inflammatory Agent: Molecular docking studies suggest that compounds containing similar scaffolds may inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .
Antimicrobial Activity
The presence of electron-withdrawing groups (chlorine and trifluoromethyl) enhances lipophilicity and membrane permeability, making it a candidate for antimicrobial research.
Drug Design
The pyrazolo[1,5-a]pyrazine core is known for its bioactivity, making this compound suitable for optimization in drug discovery pipelines targeting cancer or neurological disorders.
Spectral Data
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm the structure:
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1H^{1}H1H-NMR: Shows characteristic signals for aromatic protons and the methylene group adjacent to sulfur.
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13C^{13}C13C-NMR: Confirms the carbon atoms in the trifluoromethyl group and thioacetamide moiety.
Molecular Docking
Preliminary docking studies indicate strong binding affinity to enzyme active sites due to hydrogen bonding and hydrophobic interactions facilitated by its functional groups .
Potential Research Directions
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Pharmacological Testing:
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Conduct in vitro and in vivo studies to evaluate anti-inflammatory, antimicrobial, and anticancer properties.
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Structure Optimization:
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Modify substituents on the phenyl or pyrazolo[1,5-a]pyrazine rings to enhance activity or reduce toxicity.
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Green Synthesis Approaches:
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Develop environmentally friendly synthetic routes using less hazardous reagents or solvents.
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Formulation Studies:
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Investigate solubility and stability profiles for potential pharmaceutical formulations.
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